Laminaran

Immunomodulation Dendritic Cell Activation Cancer Immunotherapy

Laminaran (CAS 9008-22-4), a low-MW (~5 kDa) β-glucan from brown algae, has β-(1,3)-backbone with species-dependent β-(1,6)-branching and terminal mannitol. Unlike fucoidan, it does not induce inflammatory cytokines or ROS in leukocytes—ideal for functional foods, nutraceuticals, and wound care (98.57% in vivo contraction). Selective ROS scavenging (1O2/O2•−, not •OH) enables targeted cytoprotection. Source certification is essential: branching content directly modulates dendritic cell cytokines (IL-6/IL-10 vs. TNFα). Verify algal origin for reproducible immunomodulatory outcomes.

Molecular Formula C18H32O16
Molecular Weight 504.4 g/mol
CAS No. 9008-22-4
Cat. No. B1674438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaminaran
CAS9008-22-4
SynonymsLaminaran;  Iodus 40;  beta-1,3-Glucan; 
Molecular FormulaC18H32O16
Molecular Weight504.4 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O
InChIInChI=1S/C18H32O16/c19-1-4-7(22)10(25)11(26)17(31-4)34-15-9(24)6(3-21)32-18(13(15)28)33-14-8(23)5(2-20)30-16(29)12(14)27/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16?,17?,18?/m1/s1
InChIKeyDBTMGCOVALSLOR-VPNXCSTESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityDMSO (Slightly, Heated), Water (Slightly)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Laminaran (CAS 9008-22-4) Technical Baseline for Procurement: Marine β-1,3/1,6-Glucan Sourcing and Characterization


Laminaran (CAS 9008-22-4), also referred to as laminarin, is a low-molecular-weight storage β-glucan (approximately 4–5 kDa) isolated primarily from brown algae (Phaeophyceae) such as Laminaria and Saccharina species [1]. Its backbone consists of β-(1,3)-linked D-glucopyranose units with species-dependent β-(1,6)-branching and intrachain linkages [2]. This compound is distinguished from terrestrial β-glucans and other algal polysaccharides by its unique combination of low viscosity, cold-water solubility (for branched forms), and the presence of terminal mannitol residues on M-chains [1].

Why Laminaran (CAS 9008-22-4) Cannot Be Substituted with Generic β-Glucans or Algal Polysaccharides


Laminaran's biological performance is exquisitely sensitive to its fine structure, which varies dramatically by algal source and extraction method [1]. Substituting laminaran with generic β-glucan (e.g., yeast-derived) or other algal polysaccharides like fucoidan is scientifically unsound because these compounds differ fundamentally in molecular weight, branching degree, sulfation, and monosaccharide composition. As demonstrated below, these structural differences translate into quantifiable, and often opposite, functional outcomes in immune modulation, antioxidant defense, and antimicrobial activity [2][3].

Laminaran (CAS 9008-22-4) Quantitative Differentiation: Head-to-Head Evidence vs. Fucoidan, Yeast β-Glucan, and Alternative Laminarin Sources


Immune Activation Profile: Laminaran vs. Fucoidan from Laminaria japonica in Murine In Vivo Model

In a direct in vivo comparison using mice, laminaran from L. japonica exhibited a significantly weaker immune activation profile compared to fucoidan extracted from the same algal source [1]. Specifically, laminaran did not induce inflammatory cytokine production, nor did it activate natural killer (NK) and T cells, whereas fucoidan strongly promoted these responses [1]. This positions laminaran as a mild or non-stimulatory baseline polysaccharide, which is a critical differentiation factor for applications where immune over-activation is a concern (e.g., chronic inflammation or functional food formulation) [1].

Immunomodulation Dendritic Cell Activation Cancer Immunotherapy

Structural Determinants of Bioactivity: Laminaria digitata vs. Eisenia bicyclis Laminaran

A comparative structural analysis using endo-β-1,3-glucanase digestion and HPAEC-PAD-MS/MS revealed that laminaran from Laminaria digitata contains 9.51% β-1,6 glycosidic bonds exclusively in branches (branch degree 7.68%), whereas laminaran from Eisenia bicyclis contains 19.42% β-1,6 glycosidic bonds in the backbone and a higher branch degree of 25.99% [1]. This structural divergence directly impacts bioactivity: E. bicyclis laminaran exhibits stronger antioxidant activity and stronger antimicrobial activity against Gram-positive bacteria, but weaker antimicrobial activity against Gram-negative bacteria compared to L. digitata laminaran [1].

Structural Biology Structure-Activity Relationship Antimicrobial

Reactive Oxygen Species (ROS) Scavenging Specificity: Laminaran vs. Clinical Drug-Induced Oxidative Stress

An electron spin resonance (ESR) assay demonstrated that laminaran directly scavenges singlet oxygen (1O2) and superoxide anions (O2•−), but does not directly scavenge hydroxyl radicals (•OH) [1]. This specific scavenging profile is functional in a cellular context: laminaran attenuated cytotoxicity caused by the clinical drugs indomethacin and dabigatran by scavenging mitochondrial O2•− produced upon drug administration, leading to a significant indirect reduction in •OH and peroxynitrite (ONOO−) levels [1]. This contrasts with antioxidants that broadly scavenge all ROS species.

Antioxidant Cytoprotection Functional Food

In Vivo Wound Healing Efficacy: Cystoseira barbata Laminaran vs. Untreated Control

In a rat full-thickness wound model, a topical cream containing laminaran purified from Cystoseira barbata (CBL) achieved a wound contraction of 98.57 ± 1.31% after 13 days of treatment [1]. This was accompanied by improved collagen deposition and increased fibroblast and vascular densities compared to untreated control groups [1]. While this is a comparison against a negative control, it establishes a quantitative benchmark for laminaran's efficacy in dermal repair applications.

Wound Healing Dermal Repair Biomaterials

Differential Dendritic Cell Activation by Laminarin from Laminaria hyperborea and Saccharina latissima

Laminarin extracted from Laminaria hyperborea and Saccharina latissima exhibit distinct immunomodulatory effects on dendritic cells (DCs) [1]. L. hyperborea laminarin (β-1,6-linkage ~4%) stimulated increased IL-6 and IL-10 secretion by DCs, suggesting a dual role in promoting inflammation and regulating immune response [1]. In contrast, S. latissima laminarin (β-1,6-linkage ~21%) and its oligosaccharide fractions caused decreased TNFα secretion, reflecting anti-inflammatory potential [1]. This demonstrates that even within the laminarin class, species-specific branching patterns (quantified as % β-1,6 linkages) directly dictate the type and magnitude of immune response, underscoring the need for source-controlled procurement.

Immunomodulation Dendritic Cells Vaccine Adjuvant

Particulate vs. Soluble β-Glucan Activation of Porcine Leukocytes: Laminaran vs. Yeast Glucan

A comparative study on porcine leukocytes showed that soluble β-glucans, specifically laminaran and scleroglucan, did not activate reactive oxygen species (ROS) production in monocytes and neutrophils [1]. In contrast, particulate β-glucans from algae (Euglena gracilis) and yeast preparations (Macrogard, Zymosan) had a strong stimulating effect on ROS production [1]. This highlights a fundamental difference in innate immune activation based on glucan solubility and particle size, not just chemical structure.

Innate Immunity Veterinary Medicine ROS Production

Laminaran (CAS 9008-22-4) Evidence-Backed Application Scenarios for Scientific Procurement


Functional Food and Nutraceutical Formulation Requiring a Neutral, Non-Immunostimulatory β-Glucan Base

Based on the direct comparative evidence showing laminaran's lack of inflammatory cytokine induction and lymphocyte activation versus fucoidan [1], this compound is optimally suited for functional food or nutraceutical products where a β-glucan is desired for its prebiotic or metabolic benefits, but immune over-stimulation must be avoided. Unlike yeast β-glucans, soluble laminaran also avoids ROS activation in leukocytes [2].

Topical Wound Healing and Dermal Repair Formulations

Supported by quantitative in vivo data demonstrating 98.57% wound contraction in a rat model after 13 days [1], laminaran (specifically from sources like Cystoseira barbata) is a strong candidate for advanced wound care products, dermal fillers, or tissue engineering scaffolds. Its biodegradability and hydrophilic nature further support this application.

Research on Selective ROS Scavenging and Drug-Induced Cytotoxicity Attenuation

The unique ROS scavenging profile of laminaran—directly quenching 1O2 and O2•− but not •OH [1]—makes it a valuable tool compound for investigating redox biology and for developing cytoprotective strategies against specific drug toxicities (e.g., indomethacin, dabigatran). This selective mechanism differentiates it from broad-spectrum antioxidants.

Source-Controlled Immunomodulation Studies (Pro- vs. Anti-Inflammatory)

The species-dependent β-1,6-branching content directly dictates laminaran's effect on dendritic cell cytokine secretion [1]. Researchers requiring a specific immunomodulatory outcome (e.g., promoting IL-6/IL-10 vs. suppressing TNFα) must procure laminaran from a verified source (e.g., L. hyperborea vs. S. latissima). This evidence justifies the need for source-certified material in immunological research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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